REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:17][CH:18]([CH3:20])[CH3:19])=[N:4][CH:5]=[C:6](B2OC(C)(C)C(C)(C)O2)[CH:7]=1.O.C(OO)(=[O:24])C.CCOC(C)=O>C(O)(=O)C.CCCCCCC>[Cl:1][C:2]1[CH:7]=[C:6]([OH:24])[CH:5]=[N:4][C:3]=1[O:17][CH:18]([CH3:20])[CH3:19]
|
Name
|
|
Quantity
|
297.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)B1OC(C(O1)(C)C)(C)C)OC(C)C
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
peracetic acid
|
Quantity
|
191 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
SiO2
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with 0.5 M solution of sodium thiosulfate (225 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting dark solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
flushed with neat heptane gradually up to 10% EtOAc
|
Type
|
CUSTOM
|
Details
|
heptane) to remove base line boronate salts
|
Type
|
CUSTOM
|
Details
|
The filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow viscous oil which
|
Type
|
CUSTOM
|
Details
|
Relevant fractions were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with heptane
|
Type
|
CUSTOM
|
Details
|
dried under suction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |